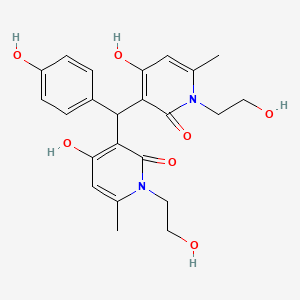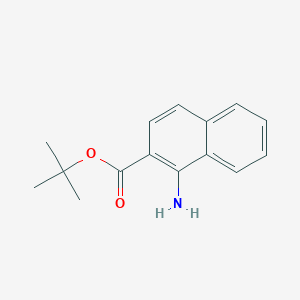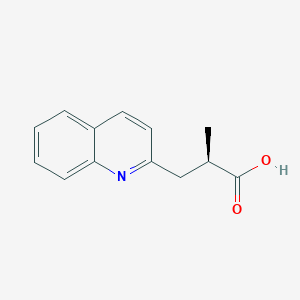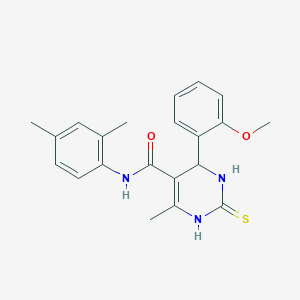
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal-Organic Coordination Polymers
- Photoluminescent Properties : Metal-organic coordination polymers incorporating similar compounds exhibit strong luminescent emission, suggesting potential applications as optical materials (Zang et al., 2009).
Flexible Multicarboxylate Ligands-Based Compounds
- Antiferromagnetic Coupling and Photoluminescence : Compounds based on similar chemical structures show antiferromagnetic coupling and exhibit violet emissions in the solid state, indicating potential applications in magnetic and optical devices (Pan et al., 2008).
Polyethers and Copolyethers
- Hexagonal Columnar Mesophase : Polyethers based on similar chemical structures display a hexagonal columnar mesophase, offering potential for applications in high-temperature materials (Percec et al., 1992).
Bimetallic Ruthenium(II) Diimine Complexes
- Redox and Photophysical Properties : These complexes, related to the queried compound, show unique luminescent and transient absorbance spectra, suggesting applications in photochemical and photophysical studies (Baba et al., 1995).
Novel Complexes with Biphenyl-tetracarboxylate
- Metal–Organic Frameworks (MOFs) : These frameworks, utilizing similar structures, form in various dimensions (1D, 2D, 3D) and show significance in the design and synthesis of MOFs (Sun et al., 2010).
Rotational Isomerism in Organic Compounds
- Rotamer Ratios and Rotation Barriers : Studies on compounds with a similar structural motif provide insights into the equilibrium of rotamers and rotation barriers, essential for understanding the dynamic behavior of organic molecules (Lomas & Cordier, 2003).
Synthesis of Comb-like Polyphenylenes
- Polymer Characterization : The synthesis and characterization of polymers using similar compounds contribute to the development of materials with unique optical and thermal properties (Cianga & Yagcı, 2002).
Synthesis of Heterocycles
- Regiospecific Synthesis : The use of similar compounds in the synthesis of various heterocycles with masked aldehyde functionality opens new pathways in organic synthesis and pharmaceutical applications (Mahata et al., 2003).
Propriétés
IUPAC Name |
4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-hydroxyphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-13-11-17(29)20(22(31)24(13)7-9-26)19(15-3-5-16(28)6-4-15)21-18(30)12-14(2)25(8-10-27)23(21)32/h3-6,11-12,19,26-30H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFDEBHLGHCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)



![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)
![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)


![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)
![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)

![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)